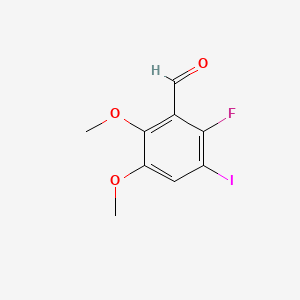
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-fluoro-5,6-dimethoxybenzaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Fluoro-3-iodo-5,6-dimethoxybenzoic acid.
Reduction: Formation of 2-Fluoro-3-iodo-5,6-dimethoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3,5-dimethoxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluoro-5-iodobenzoyl chloride: Similar structure but contains a benzoyl chloride group instead of an aldehyde group.
Uniqueness
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with the methoxy groups and aldehyde functionality makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C9H8FIO3 |
|---|---|
Molecular Weight |
310.06 g/mol |
IUPAC Name |
2-fluoro-3-iodo-5,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8FIO3/c1-13-7-3-6(11)8(10)5(4-12)9(7)14-2/h3-4H,1-2H3 |
InChI Key |
OWDOFXCLOUUARO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















